molecular formula C19H23N3O6S B4054788 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide

Cat. No.: B4054788
M. Wt: 421.5 g/mol
InChI Key: NMPCIEWZXDGSOT-UHFFFAOYSA-N
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Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a nitro group, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Sulfonation: Addition of the sulfonamide group.

    Methoxylation: Introduction of the methoxy group.

    Amidation: Formation of the benzamide structure.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, sulfonating agents for sulfonation, and appropriate solvents and catalysts for methoxylation and amidation.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the methoxy or sulfonamide groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy or sulfonamide groups.

Scientific Research Applications

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the nitro group can participate in redox reactions, affecting cellular processes. The methoxy group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-4-nitrobenzamide
  • N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-nitrobenzamide

Uniqueness

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-5-21(6-2)29(26,27)14-10-11-17(28-4)16(12-14)20-19(23)15-9-7-8-13(3)18(15)22(24)25/h7-12H,5-6H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPCIEWZXDGSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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